![molecular formula C13H16N2O3 B5837299 N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide
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Overview
Description
N-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of pharmaceuticals. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for the development of new cancer drugs.
Mechanism of Action
The exact mechanism of action of N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may help to protect against oxidative stress and the development of various diseases. Additionally, this compound has been shown to have antidiabetic activity, making it a potential candidate for the development of new diabetes drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and materials science. Finally, studies are needed to optimize the synthesis of this compound and to investigate its potential toxicity and side effects.
Synthesis Methods
The synthesis of N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide involves the reaction of 4-methylphenol with ethyl chloroacetate to form 2-(4-methylphenoxy)acetic acid. This acid is then reacted with thionyl chloride to form 2-(4-methylphenoxy)acetyl chloride, which is subsequently reacted with cyclopropanecarbohydrazide to form this compound.
properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-2-6-11(7-3-9)18-8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADTUPRWJLKTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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